molecular formula C7H11BrNO5P B12566789 3-Bromo-4-methoxyaniline;phosphoric acid CAS No. 192377-76-7

3-Bromo-4-methoxyaniline;phosphoric acid

Katalognummer: B12566789
CAS-Nummer: 192377-76-7
Molekulargewicht: 300.04 g/mol
InChI-Schlüssel: UOIOLTHHVMCMTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methoxy group at the fourth position. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is commonly used in various industrial and laboratory applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxyaniline typically involves the bromination of 4-methoxyaniline. One common method is to react 4-methoxyaniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

For industrial production, the process may involve the use of p-nitrochlorobenzene as the starting material. This compound undergoes a series of reactions, including nitration, reduction, and bromination, to yield 3-Bromo-4-methoxyaniline .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or other solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or other oxidizing agents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methoxyaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methoxyaniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-methoxyaniline: Similar structure but with different positions of the bromine and methoxy groups.

    3-Bromo-4-methoxyphenol: Similar structure but with a hydroxyl group instead of an amino group.

    4-Methoxyaniline: Lacks the bromine substitution.

Uniqueness

3-Bromo-4-methoxyaniline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

192377-76-7

Molekularformel

C7H11BrNO5P

Molekulargewicht

300.04 g/mol

IUPAC-Name

3-bromo-4-methoxyaniline;phosphoric acid

InChI

InChI=1S/C7H8BrNO.H3O4P/c1-10-7-3-2-5(9)4-6(7)8;1-5(2,3)4/h2-4H,9H2,1H3;(H3,1,2,3,4)

InChI-Schlüssel

UOIOLTHHVMCMTF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N)Br.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.